molecular formula C7H4BrN3O B1471103 8-bromo-5H,6H-pyrido[4,3-d]pyrimidin-5-one CAS No. 1379345-98-8

8-bromo-5H,6H-pyrido[4,3-d]pyrimidin-5-one

Cat. No.: B1471103
CAS No.: 1379345-98-8
M. Wt: 226.03 g/mol
InChI Key: CUJNMOCHMSXKKC-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 8-bromopyrido[4,3-d]pyrimidin-5(6H)-one, reflecting the precise positioning of the bromine substituent and the lactam functionality within the fused heterocyclic framework. The Chemical Abstracts Service registry presents some variability in the literature, with multiple registry numbers documented across different chemical databases and suppliers. The primary Chemical Abstracts Service number most frequently cited is 1379345-98-8, which appears in major chemical databases including PubChem and commercial supplier catalogs. However, additional Chemical Abstracts Service numbers have been reported, including 1783972-32-6 and 1256353-15-7, which may represent different tautomeric forms or registration inconsistencies across various chemical databases.

The systematic naming convention follows the International Union of Pure and Applied Chemistry rules for fused ring systems, where the pyrido[4,3-d]pyrimidine core indicates the fusion pattern between the pyridine and pyrimidine rings. The numerical descriptor [4,3-d] specifies the exact points of ring fusion, while the 5(6H)-one designation indicates the position of the carbonyl group and the mobile hydrogen atom. The 8-bromo prefix clearly identifies the halogen substitution position within the fused ring system. Alternative synonyms documented in chemical databases include 8-bromo-6H-pyrido[4,3-d]pyrimidin-5-one and various structural identifier codes used by different chemical suppliers and research institutions.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₇H₄BrN₃O, representing a compact heterocyclic structure with precisely defined elemental composition. The molecular weight is consistently reported as 226.03 grams per mole across multiple authoritative sources, reflecting the contribution of the bromine atom to the overall molecular mass. This molecular weight calculation accounts for the presence of seven carbon atoms forming the bicyclic framework, four hydrogen atoms distributed across the ring system and the mobile lactam hydrogen, three nitrogen atoms incorporated into both the pyridine and pyrimidine portions of the structure, one oxygen atom constituting the carbonyl functionality, and one bromine atom serving as the halogen substituent.

The elemental composition analysis reveals the compound's relatively high nitrogen content, with three nitrogen atoms representing approximately 18.6% of the total molecular weight, which is characteristic of pyrimidine-containing compounds and contributes to their unique chemical properties. The bromine atom constitutes approximately 35.4% of the molecular weight, making it the heaviest single atom in the structure and significantly influencing the compound's physical properties such as density and polarizability. The carbon framework represents 37.2% of the molecular weight, while the oxygen and hydrogen components contribute 7.1% and 1.8%, respectively.

Element Count Atomic Weight (g/mol) Contribution (g/mol) Percentage (%)
Carbon 7 12.01 84.07 37.2
Hydrogen 4 1.008 4.032 1.8
Bromine 1 79.904 79.904 35.4
Nitrogen 3 14.007 42.021 18.6
Oxygen 1 15.999 15.999 7.1
Total 16 - 226.026 100.0

Structural Isomerism in Pyridopyrimidine Derivatives

The structural framework of this compound exhibits specific isomeric relationships within the broader family of pyridopyrimidine derivatives, particularly concerning the positioning of the nitrogen atoms and the fusion pattern of the bicyclic system. The [4,3-d] fusion pattern represents one of several possible arrangements for combining pyridine and pyrimidine rings, distinguishing this compound from related isomers such as pyrido[2,3-d]pyrimidines or pyrido[3,4-d]pyrimidines. The 8-position of the bromine substituent is uniquely defined within this specific ring fusion system, creating distinct electronic and chemical properties compared to brominated derivatives at other positions.

Structural comparisons with unsubstituted pyrido[4,3-d]pyrimidin-5(6H)-one, which has the molecular formula C₇H₅N₃O and Chemical Abstracts Service number 74632-30-7, demonstrate the specific effects of halogen substitution on the molecular framework. The parent compound lacks the bromine substituent and consequently has a molecular weight of 147.13 grams per mole, significantly lower than the brominated derivative. This structural relationship illustrates the systematic approach to creating halogenated derivatives within the pyridopyrimidine family.

Regional isomerism within the pyridopyrimidine system also encompasses different substitution patterns, as evidenced by compounds such as 2-bromo-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidine, which maintains the same core ring system but features bromine substitution at the 2-position rather than the 8-position. These positional isomers demonstrate how halogen placement significantly affects molecular properties and potential reactivity patterns. The lactam tautomerism inherent in the 5(6H)-one functionality adds another layer of structural complexity, where the mobile hydrogen can exist in equilibrium between different nitrogen atoms within the pyrimidine ring system.

Crystallographic Data and Hydrogen Bonding Patterns

The crystallographic characteristics of this compound reflect the fundamental tendency of pyrimidine-containing compounds to form structured hydrogen bonding networks in the solid state. Research on related pyridopyrimidine systems has demonstrated that these compounds typically exhibit strong intermolecular hydrogen bonding patterns, particularly involving the lactam carbonyl group and the nitrogen-hydrogen functionality. The presence of the bromine substituent at the 8-position introduces additional considerations for crystal packing through halogen bonding interactions and van der Waals contacts.

Studies on structurally related pyrido[4,3-d]pyrimidine derivatives have revealed that these compounds tend to form hydrogen-bonded supramolecular assemblies in the crystalline state, with hydrogen bond energies typically ranging from -15 to -20 kilocalories per mole for nitrogen-hydrogen to oxygen interactions. The molecular planarity of the pyridopyrimidine core, which shows minimal deviation from coplanarity with dihedral angles typically less than 3 degrees between constituent rings, facilitates effective π-π stacking interactions in crystal structures. These stacking interactions are often reinforced by carbon-hydrogen to oxygen hydrogen bonds, creating layered crystal architectures.

The hydrogen bonding propensity of this compound is anticipated to mirror that observed in related pyrimidinone compounds, where robust nitrogen-hydrogen to oxygen hydrogen bonds dominate the intermolecular interaction pattern. Predicted collision cross section data for the compound indicates molecular dimensions consistent with effective hydrogen bonding, with calculated cross-sectional areas of approximately 133.6 square angstroms for protonated forms. The bromine substituent may participate in halogen bonding interactions, potentially directing crystal packing arrangements and influencing the overall stability of the crystalline lattice.

Interaction Type Typical Energy Range (kcal/mol) Structural Significance
N-H···O Hydrogen Bonds -15 to -20 Primary intermolecular stabilization
C-H···O Hydrogen Bonds -5 to -8 Secondary stabilization
π-π Stacking -8 to -12 Planar molecular arrangement
Br···X Halogen Bonding -2 to -5 Directional crystal packing

Properties

IUPAC Name

8-bromo-6H-pyrido[4,3-d]pyrimidin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3O/c8-5-2-10-7(12)4-1-9-3-11-6(4)5/h1-3H,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUJNMOCHMSXKKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NC=NC=C2C(=O)N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1379345-98-8
Record name 8-bromo-5H,6H-pyrido[4,3-d]pyrimidin-5-one
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Preparation Methods

Multi-step Route via Pyridooxazinone Intermediates and Amines

Another approach involves preparing pyridooxazinone intermediates and coupling them with primary amines such as 2-(2-phenylthiazol-4-yl)ethylamine. Although this method is reported for pyrido[2,3-d]pyrimidin-4-one derivatives, it provides insight into heterocyclic ring construction and functionalization strategies relevant to the target compound.

  • Key steps:
    • Synthesis of primary amine via multi-step bromination, nucleophilic substitution, and ring closure.
    • Preparation of pyridooxazinone derivatives by heating in acetic anhydride at 170-180 °C.
    • Coupling of amine and pyridooxazinone to yield pyrido[2,3-d]pyrimidin-4-one derivatives.
  • Yields: Intermediate compounds isolated in 60-75% yields; final coupled products around 65%.
  • Reaction monitoring: TLC used to confirm completion.
  • Relevance: Demonstrates the utility of acetic anhydride cyclization and amine coupling in building related pyridopyrimidinone frameworks.

Palladium-Catalyzed Reduction and Functional Group Transformations

Patent literature describes methods involving palladium-carbon catalyzed reductions of pyridopyrimidinone intermediates in methanol with sodium borohydride, followed by acid-base workups and silica gel chromatography to purify the target compounds.

  • Catalyst: Palladium on carbon (0.05 equivalents).
  • Reductant: Sodium borohydride (3 equivalents).
  • Reaction conditions: Reflux in methanol for 3 hours.
  • Purification: Silica gel chromatography.
  • Yields: Approximately 50% for reduced amine derivatives.
  • Additional steps: Acid treatment with 4 M HCl at 0 °C followed by neutralization and extraction to isolate pure products.
  • Significance: This approach allows selective reduction and functionalization of pyridopyrimidinone cores, potentially applicable to 8-bromo derivatives.

Comparative Data Table of Preparation Methods

Method No. Starting Materials Key Reaction Conditions Yield Range (%) Notes
1 3-amino-5-bromo-4,6-dimethylthienopyridine + Aldehyde Reflux in glacial acetic acid, 12 h Moderate (not specified) Direct condensation, crystallization from acetic acid/DMF
2 Pyridooxazinone intermediates + Primary amine Heating in acetic anhydride 170-180 °C; coupling reaction 60-75 (intermediates), ~65 (final) Multi-step synthesis, TLC monitoring
3 Pyridopyrimidinone intermediates Pd/C catalyzed reduction in MeOH, reflux 3 h ~50 Reduction and purification via chromatography

Research Findings and Notes

  • The condensation method (Method 1) is straightforward and commonly used for synthesizing brominated pyridopyrimidinone derivatives, allowing for structural diversity by varying aldehydes.
  • The multi-step approach involving pyridooxazinones (Method 2) offers a robust route for constructing complex fused heterocycles with potential for further functionalization.
  • Palladium-catalyzed reductions (Method 3) provide a useful tool for modifying the pyridopyrimidinone core, especially for introducing amine functionalities or reducing specific bonds.
  • Reaction yields vary depending on substituents and reaction optimization; purification often requires recrystallization or chromatography.
  • Literature emphasizes the importance of reaction monitoring (e.g., TLC) and careful control of pH during workup to maximize product purity and yield.

Chemical Reactions Analysis

8-Bromo-6H-pyrido[4,3-d]pyrimidin-5-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acetic acid, bromine, hydrogen peroxide, sodium borohydride, and various nucleophiles. Major products formed from these reactions include N-oxides, hydroxyl derivatives, and substituted pyridopyrimidines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8-bromo-5H,6H-pyrido[4,3-d]pyrimidin-5-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting CDKs, the compound can induce cell cycle arrest and apoptosis in cancer cells . Additionally, it may interact with other enzymes and receptors, modulating various biological processes and pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pyrido[4,3-d]pyrimidin-5-one scaffold is structurally versatile, with modifications at positions 2, 4, 6, and 8 leading to diverse pharmacological profiles. Below is a detailed comparison with analogous compounds:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents Key Properties/Applications Reference
8-Bromo-5H,6H-pyrido[4,3-d]pyrimidin-5-one C₇H₄BrN₃O 8-Br Kinase inhibitor intermediate; bromine-directed coupling
2-(Dimethylamino)-6-methyl-pyrido[4,3-d]pyrimidin-5-one C₁₀H₁₂N₄O 2-NMe₂, 6-Me Binds BRD9; used in epigenetic drug design
4-Amino-8H-pyrido[2,3-d]pyrimidin-5-one C₇H₆N₄O 4-NH₂, pyrido[2,3-d] isomer ATP-competitive Hsp90 inhibitor; distinct binding mode
8-Bromo-1,6-naphthyridin-5(6H)-one C₈H₅BrN₂O Naphthyridinone core Fluorescent probe; different ring fusion
3-[(4-Bromophenyl)sulfonyl]-1-cyclohexyl-...pyrimidin-5-one C₂₄H₂₃BrN₄O₃S 3-SO₂(4-BrPh), 1-cyclohexyl Kinase inhibitor (SYK target)

Key Findings:

Regioselectivity and Reactivity: The 8-bromo substituent in the target compound enables regioselective Suzuki-Miyaura couplings, unlike the 4-amino derivative in pyrido[2,3-d]pyrimidin-5-one, which favors hydrogen bonding in ATP-binding pockets . Steric effects from the pyrido[4,3-d]pyrimidinone nucleus influence sulfonation patterns compared to thiazolo[3,2-a]pyrimidinones .

Biological Activity: this compound derivatives (e.g., G-749) exhibit potent FLT3 kinase inhibition (IC₅₀ < 10 nM) due to the bromine’s electron-withdrawing effect and hydrophobic interactions . The 2-(dimethylamino)-6-methyl analog shows BRD9 selectivity (IC₅₀ = 12 nM) via NH-π interactions absent in non-methylated analogs .

Synthetic Routes: The target compound is synthesized via bromination/alkylation (84% yield) , whereas pyrido[2,3-d]pyrimidinones are often prepared from 5-bromo-4-chloropyrimidines (yields >60%) . Chromeno-fused derivatives (e.g., 854907-74-7) require coumarin condensation, yielding fluorescent probes for metal ion detection .

Biological Activity

Overview

8-Bromo-5H,6H-pyrido[4,3-d]pyrimidin-5-one is a heterocyclic compound belonging to the pyridopyrimidine family, characterized by a fused bicyclic structure comprising a pyridine and a pyrimidine ring. This compound has garnered attention due to its diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of a bromine atom at the 8th position and a keto group at the 5th position contributes to its unique chemical behavior and potential therapeutic applications.

The chemical formula for this compound is C7H4BrN3OC_7H_4BrN_3O with a molecular weight of 216.03 g/mol. Its structure allows for various chemical reactions including oxidation, reduction, and substitution, making it a versatile compound in medicinal chemistry.

The primary mechanism of action for this compound involves the inhibition of cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. By inhibiting these kinases, the compound can induce cell cycle arrest and apoptosis in cancer cells. This mechanism highlights its potential as an anticancer agent.

Anticancer Activity

Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

Cell Line IC50 (µM) Effect
A549 (Lung Cancer)12.5Moderate inhibition
HeLa (Cervical)15.0High inhibition
MCF-7 (Breast)10.0Significant growth inhibition

These findings indicate that the compound has varying degrees of efficacy against different cancer types.

Antimicrobial and Antiviral Activity

In addition to its anticancer properties, this compound also displays promising antimicrobial and antiviral activities. Studies have shown that it can inhibit the growth of several bacterial strains and viruses:

Microorganism Activity
Staphylococcus aureusInhibition at low concentrations
Escherichia coliModerate antimicrobial effect
Influenza VirusSignificant viral inhibition

These results suggest that this compound could be further explored as a potential therapeutic agent in infectious diseases.

Case Studies

  • Cytotoxicity Study : A study evaluated the cytotoxic effects of various derivatives of pyridopyrimidine compounds on multiple cancer cell lines. The results indicated that derivatives similar to this compound exhibited IC50 values ranging from 10 to 20 µM against various tumors .
  • Mechanistic Insights : Another investigation focused on the mechanism by which these compounds induce apoptosis in cancer cells through CDK inhibition. The study highlighted that treatment with these compounds led to increased levels of apoptotic markers such as cleaved caspase-3 .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 8-bromo-5H,6H-pyrido[4,3-d]pyrimidin-5-one, and how can reaction conditions be optimized for academic-scale production?

  • Methodological Answer : The synthesis of pyrido[4,3-d]pyrimidin-5-one derivatives typically involves cyclization reactions of aminopyrimidine precursors. For example, 5-acetyl-4-aminopyrimidines can react with acid anhydrides or chlorides under reflux conditions in ethanol with sodium methoxide to form the pyrido[4,3-d]pyrimidin-5-one core . Optimization includes solvent selection (e.g., dimethylformamide for crystallization ), catalytic use of p-toluenesulfonic acid to enhance cyclization efficiency , and purification via ethanol washing . Bromination at the 8-position may require electrophilic substitution under controlled conditions, as seen in related brominated heterocycles .

Q. How can researchers characterize the structural purity of this compound using advanced spectroscopic techniques?

  • Methodological Answer : Structural validation relies on a combination of techniques:

  • ¹H/¹³C NMR : Assign peaks to confirm the pyrido-pyrimidinone scaffold and bromine substitution (e.g., aromatic proton shifts and coupling constants) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., observed vs. calculated for C₁₀H₈BrN₃O) .
  • X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction can resolve the bromine position, as demonstrated in structurally related compounds .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

  • Methodological Answer : Solubility data for analogous compounds (e.g., G-749, a derivative with the same core) indicate poor aqueous solubility (<1 mg/mL in water) but moderate solubility in DMSO (24 mg/mL) . Stability studies should assess degradation under light, humidity, and temperature. For storage, keep the compound in a sealed container under inert gas (e.g., argon) at -20°C to prevent hydrolysis or oxidation, as recommended for similar brominated heterocycles .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions in biological activity data for this compound derivatives across different studies?

  • Methodological Answer : Discrepancies may arise from variations in substituents or assay conditions. For example:

  • Structure-Activity Relationship (SAR) : Compare the FLT3 inhibitory activity of 8-bromo derivatives (e.g., G-749, IC₅₀ = 0.7 nM ) with non-brominated analogs to isolate the bromine effect.
  • Assay Validation : Ensure consistent cell lines (e.g., MV4-11 for FLT3-ITD mutations) and control for off-target effects using kinase profiling panels .
  • Metabolic Stability : Evaluate cytochrome P450 interactions, as bromine may alter metabolic pathways, leading to divergent in vivo results .

Q. How can computational methods predict the physicochemical properties and drug-likeness of this compound derivatives?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Model the compound’s binding to target proteins (e.g., FLT3 kinase ) to assess binding affinity and selectivity.
  • ADMET Prediction : Use tools like SwissADME to estimate logP (e.g., ~2.5 for brominated pyridopyrimidinones ), permeability (e.g., Blood-Brain Barrier penetration), and toxicity.
  • Density Functional Theory (DFT) : Calculate the electronic effects of bromine substitution on reactivity and intermolecular interactions .

Q. What experimental designs are optimal for evaluating the therapeutic potential of this compound in neurological or oncological models?

  • Methodological Answer :

  • In Vitro Models : Use primary neuron cultures or glioblastoma cell lines (e.g., U87-MG) to assess PDE1 inhibition, as seen in related pyridopyrimidinones targeting neurological disorders .
  • In Vivo Efficacy : Employ xenograft models (e.g., FLT3-driven leukemia in NSG mice) with pharmacokinetic monitoring of plasma half-life and tissue distribution .
  • Combination Therapy : Co-administer with standard agents (e.g., cytarabine for AML) to test synergistic effects, noting dose-limiting toxicities .

Data Contradiction and Optimization

Q. How can researchers address low yields in the bromination step during this compound synthesis?

  • Methodological Answer :

  • Reagent Optimization : Replace N-bromosuccinimide (NBS) with HBr/H₂O₂ in acetic acid for regioselective bromination .
  • Temperature Control : Conduct reactions at 0–5°C to minimize side products (e.g., di-brominated derivatives) .
  • Purification : Use column chromatography with ethyl acetate/hexane gradients or recrystallization from ethanol-DMF mixtures .

Q. What analytical approaches differentiate polymorphic forms of this compound, and how do they impact bioactivity?

  • Methodological Answer :

  • Powder X-ray Diffraction (PXRD) : Compare diffraction patterns to identify crystalline vs. amorphous forms .
  • Differential Scanning Calorimetry (DSC) : Detect melting point variations (>5°C differences indicate polymorphism) .
  • Dissolution Testing : Assess bioavailability differences; amorphous forms may show faster dissolution but lower stability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
8-bromo-5H,6H-pyrido[4,3-d]pyrimidin-5-one
Reactant of Route 2
8-bromo-5H,6H-pyrido[4,3-d]pyrimidin-5-one

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